Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a multi-step process. One common method starts with the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction steps . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
Zaleplon: A sedative agent.
Indiplon: Another sedative agent.
Ocinaplon: An anxiolytic agent.
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-7-10-3-2-6(9)12(7)11-5/h2-4H,1H3 |
InChI Key |
HIODXBQLBCPOAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=C1)Cl |
Origin of Product |
United States |
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